N-(3-Chlorophenyl)-N-(3-nitrobenzyl)benzenesulfonamide
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Overview
Description
N-(3-Chlorophenyl)-N-(3-nitrobenzyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-N-(3-nitrobenzyl)benzenesulfonamide typically involves the following steps:
Chlorination: The chlorophenyl group can be introduced via electrophilic aromatic substitution using chlorine gas or other chlorinating agents.
Sulfonamide Formation: The final step involves the formation of the sulfonamide bond, which can be achieved by reacting the chlorophenyl and nitrobenzyl intermediates with benzenesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorophenyl)-N-(3-nitrobenzyl)benzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Hydrolysis Conditions: Concentrated hydrochloric acid, sodium hydroxide solution.
Major Products
Reduction: 3-Aminobenzyl derivative.
Substitution: Various substituted phenyl derivatives.
Hydrolysis: Corresponding amine and sulfonic acid.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of antimicrobial and anticancer drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Chlorophenyl)-N-(3-nitrobenzyl)benzenesulfonamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chlorophenyl)-N-(4-nitrobenzyl)benzenesulfonamide: Similar structure but with the nitro group in the para position.
N-(4-Chlorophenyl)-N-(3-nitrobenzyl)benzenesulfonamide: Similar structure but with the chlorine atom in the para position.
N-(3-Chlorophenyl)-N-(3-aminobenzyl)benzenesulfonamide: Reduction product of the nitro compound.
Uniqueness
N-(3-Chlorophenyl)-N-(3-nitrobenzyl)benzenesulfonamide is unique due to the specific positioning of the chlorophenyl and nitrobenzyl groups, which can influence its reactivity and interactions with other molecules
Properties
Molecular Formula |
C19H15ClN2O4S |
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Molecular Weight |
402.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-N-[(3-nitrophenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C19H15ClN2O4S/c20-16-7-5-8-17(13-16)21(27(25,26)19-10-2-1-3-11-19)14-15-6-4-9-18(12-15)22(23)24/h1-13H,14H2 |
InChI Key |
VHUYULQITJEZPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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